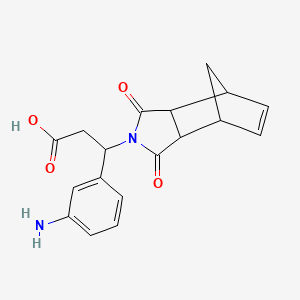

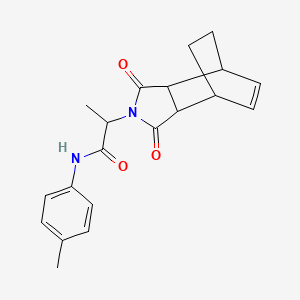

![molecular formula C18H22N4O2 B4511559 1-cycloheptyl-4-(4-pyridinyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B4511559.png)

1-cycloheptyl-4-(4-pyridinyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione

Vue d'ensemble

Description

1-cycloheptyl-4-(4-pyridinyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione is a heterocyclic compound with a bicyclic structure. It contains a pyrazolo[3,4-b]pyridine core, which is a medicinally privileged scaffold. The compound exhibits promising antituberculotic activity and has potential applications in drug discovery .

Synthesis Analysis

Several synthetic strategies have been reported for the preparation of 1H-pyrazolo[3,4-b]pyridine derivatives. These methods are systematized based on the assembly of the pyrazolopyridine system. Researchers have explored various approaches, considering their advantages and drawbacks .

One such method involves the condensation of 5-aminopyrazoles and α-oxoketene dithioacetals catalyzed by trifluoroacetic acid. The resulting tetra- and persubstituted derivatives can be further modified through reductive desulfurization, ester hydrolysis, and Suzuki coupling reactions .

Molecular Structure Analysis

The molecular structure of 1-cycloheptyl-4-(4-pyridinyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione consists of a bicyclic aromatic system. It contains three nitrogen atoms located at positions 1, 2, and 7. The scaffold is stable, flat, and polarized due to the electron-rich pyrazole portion and the electron-deficient pyridine portion. Structural modifications can occur at positions N(1), C(3), C(4), C(5), and C(6), providing opportunities for exploring structure-activity relationships .

Chemical Reactions Analysis

The compound’s chemical reactivity depends on its substitution pattern. For instance, derivatives with N(1)CH3, C(3)C6H5, C(4)pCH3C6H5, C(5)CO2Et, and C(6)SMe substitutions exhibit promising antituberculotic activity .

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is a part of the pyrazolo[3,4-b]pyridine class, which is considered a medicinally privileged structure . It’s used in the synthesis of a combinatorial library of tetra- and persubstituted derivatives . These derivatives have shown promising results in medicinal chemistry, particularly in the development of new molecular entities (NCEs) built on a medicinally privileged heterocyclic scaffold .

Antituberculotic Activity

Some derivatives of this compound have shown promising antituberculotic activity . They were subjected to in vitro Microplate Alamar Blue assay (MABA) against M. tuberculosis H37Rv strain and in silico analysis by binding to Pantothenate Synthetase from M. tuberculosis (MTBPS) .

Chemosensor Development

The compound has been used in the development of chemosensors . A chemosensor based on a derivative of this compound was synthesized and found to detect formaldehyde through fluorescence enhancement .

Drug Discovery

The compound is used in drug discovery, particularly in the synthesis and biological evaluation of a combinatorial library of new molecular entities (NCEs) . The versatility of the scaffold and diverse biological activity of its derivatives make it a medicinally privileged .

Structure Activity Relationships (SAR)

The compound provides enormous opportunities for the synthesis of a combinatorial library of NCEs for exploring structure activity relationships (SAR) . The scaffold allows structural modifications at five positions, providing a wide range of possibilities for SAR exploration .

Mécanisme D'action

Target of Action

The primary target of this compound is Pantothenate Synthetase from Mycobacterium tuberculosis (MTBPS) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor of coenzyme A, which is essential for various metabolic processes in the cell .

Mode of Action

The compound interacts with Pantothenate Synthetase, inhibiting its function

Biochemical Pathways

By inhibiting Pantothenate Synthetase, the compound disrupts the biosynthesis of pantothenate and, consequently, coenzyme A . This affects various metabolic processes that rely on coenzyme A, leading to a disruption of the normal functioning of the cell .

Pharmacokinetics

The compound’s promising antituberculotic activity suggests that it may have favorable pharmacokinetic properties

Result of Action

The inhibition of Pantothenate Synthetase leads to a disruption of the normal functioning of the cell, which can result in the death of Mycobacterium tuberculosis . This makes the compound a promising candidate for the treatment of tuberculosis .

Propriétés

IUPAC Name |

1-cycloheptyl-4-pyridin-4-yl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridine-3,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c23-15-11-14(12-7-9-19-10-8-12)16-17(20-15)22(21-18(16)24)13-5-3-1-2-4-6-13/h7-10,13-14H,1-6,11H2,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDBSAZIOYJXSGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)N2C3=C(C(CC(=O)N3)C4=CC=NC=C4)C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

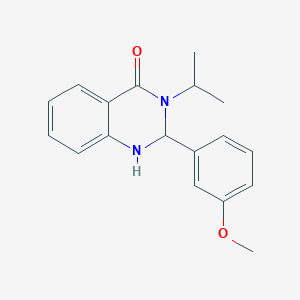

![6,7-dimethoxy-2-[phenyl(1H-tetrazol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4511479.png)

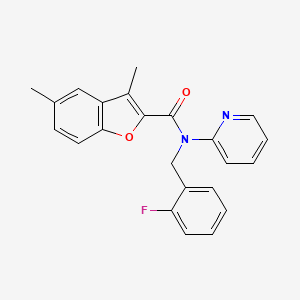

![N-(2-fluorobenzyl)-2-[3-[4-(methylthio)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4511482.png)

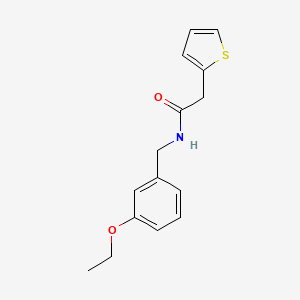

![N-[2-(2-methylphenoxy)ethyl]methanesulfonamide](/img/structure/B4511514.png)

![4-({2-[(isopropylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B4511532.png)

![benzyl {1-[(3,5-dimethylphenoxy)acetyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B4511540.png)

![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[3-[4-(methylthio)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4511542.png)

![N-(3-chlorobenzyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4511549.png)

![4-methyl-6-{[(2-oxo-2H-chromen-7-yl)oxy]acetyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4511563.png)

![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4511570.png)